Atropinium

Description

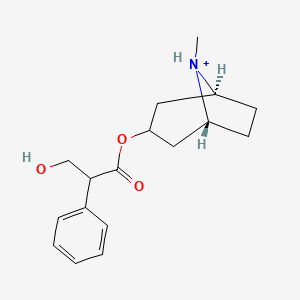

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H24NO3+ |

|---|---|

Molecular Weight |

290.4 g/mol |

IUPAC Name |

[(1R,5S)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate |

InChI |

InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/p+1/t13-,14+,15?,16? |

InChI Key |

RKUNBYITZUJHSG-PJPHBNEVSA-O |

SMILES |

C[NH+]1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 |

Isomeric SMILES |

C[NH+]1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 |

Canonical SMILES |

C[NH+]1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of Atropinium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atropinium, the quaternary ammonium cation of atropine, is a compound of significant interest in pharmacology and medicinal chemistry. As a potent, non-selective muscarinic acetylcholine receptor antagonist, its therapeutic applications are widespread, ranging from the treatment of bradycardia to its use as an antidote for organophosphate poisoning.[1][2] A thorough understanding of its chemical structure, stereoisomerism, and the distinct properties of its stereoisomers is paramount for the development of more selective and efficacious therapeutic agents. This guide provides a comprehensive overview of the core chemical and pharmacological aspects of this compound, with a focus on its stereochemistry and the experimental methodologies used in its analysis.

Chemical Structure of this compound

This compound is the conjugate acid of atropine, formed by the protonation of the tertiary amine in the tropane ring.[3] The IUPAC name for the this compound cation is [(1S,5R)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate.[3] The positive charge on the quaternary nitrogen atom is a key feature influencing its interaction with the muscarinic acetylcholine receptors and its pharmacokinetic properties, such as reduced penetration of the blood-brain barrier compared to atropine.[4]

The this compound cation is typically associated with a counter-ion, such as bromide or sulfate. For instance, atropine methyl bromide is a quaternary ammonium salt of atropine.[4]

Figure 1. Chemical Structure of the this compound Cation.

Stereoisomerism of this compound

The stereochemistry of this compound is complex and plays a crucial role in its biological activity. The precursor molecule, atropine, is a racemic mixture of (S)-hyoscyamine and (R)-hyoscyamine.[5] The physiological effects of atropine are primarily attributed to the (S)-hyoscyamine (levo-atropine) enantiomer, which is significantly more potent than the (R)-hyoscyamine (dextro-atropine) enantiomer.[6][7]

Chiral Centers and Enantiomers

Atropine possesses a chiral center at the α-carbon of the tropic acid moiety. This results in the existence of two enantiomers:

-

(S)-hyoscyamine: The levorotatory isomer.

-

(R)-hyoscyamine: The dextrorotatory isomer.

These enantiomers are non-superimposable mirror images of each other and exhibit different biological activities.[8]

N-Stereoisomers

Quaternization of the nitrogen atom in the tropane ring of atropine to form this compound introduces an additional layer of stereoisomerism. The alkyl group on the nitrogen can be oriented in either an axial or equatorial position, leading to the formation of N-stereoisomers, which are diastereomers.[9] These diastereomers can exhibit different pharmacological potencies. For example, in the case of xenytropium bromide, the equatorial isomer is significantly more active than the axial isomer.[9]

Physicochemical Properties of Atropine Stereoisomers

The distinct stereochemical configurations of atropine's isomers influence their physical and chemical properties. A summary of available quantitative data is presented below.

| Property | (S)-Hyoscyamine | (dl)-Atropine (racemic) |

| Melting Point (°C) | 108.5[10] | 114-118[2] |

| Solubility in water | 3560 mg/L (at 20 °C)[10] | Slightly soluble[2] |

| pKa | 9.7 (at 21°C)[10] | 9.7 (at 21°C)[2] |

Experimental Protocols

Chiral Separation of Atropine Enantiomers by High-Performance Liquid Chromatography (HPLC)

The separation and quantification of atropine enantiomers are critical for pharmaceutical quality control and research. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a widely employed and effective method.[11]

Objective: To achieve baseline separation of (S)-hyoscyamine and (R)-hyoscyamine.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: Eurocel 01 (cellulose tris(3,5-dimethylphenylcarbamate) selector), 250 x 4.6 mm, 5 µm particle size.[12]

-

Mobile Phase: n-Hexane/2-Propanol (80:20, v/v).[12]

-

Flow Rate: 1.0 mL/min.[12]

-

Temperature: 25 °C.[12]

-

Injection Volume: 10 µL.[12]

-

Detection: UV absorbance at 218 nm.[12]

Expected Results:

This method is expected to yield baseline separation of the two enantiomers within a 15-minute runtime. The capacity factors (k') are approximately 0.54 for the first eluting enantiomer and 0.89 for the second, with a resolution factor (α) of 1.65.[12]

Experimental Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. Activation of M1 muscarinic receptors triggers transmitter release from rat sympathetic neurons through an inhibition of M-type K+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C17H24NO3+ | CID 21608699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. M1 (Muscarinic) Receptors Mnemonic for USMLE [pixorize.com]

- 6. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Hyoscyamine - Wikipedia [en.wikipedia.org]

- 8. phx.phenomenex.com [phx.phenomenex.com]

- 9. biomed.cas.cz [biomed.cas.cz]

- 10. 1-Hyoscyamine | C17H23NO3 | CID 64692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Chiral separation of atropine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. lcms.labrulez.com [lcms.labrulez.com]

Atropinium's Mechanism of Action on Muscarinic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atropinium, the quaternary ammonium cation of atropine, is a potent, non-selective, and competitive antagonist of muscarinic acetylcholine receptors (mAChRs). Its mechanism of action is centered on the reversible blockade of all five muscarinic receptor subtypes (M1-M5), thereby inhibiting the physiological and pharmacological effects of acetylcholine and other muscarinic agonists. This guide provides a comprehensive overview of the molecular interactions, downstream signaling consequences, and key experimental methodologies used to characterize the antagonistic properties of this compound. Quantitative binding and functional data are presented to offer a detailed understanding of its pharmacological profile.

Introduction to Muscarinic Receptors and this compound

Muscarinic acetylcholine receptors are a family of G protein-coupled receptors (GPCRs) that are integral to the function of the parasympathetic nervous system and also play significant roles within the central nervous system.[1] They are classified into five subtypes (M1-M5), each exhibiting distinct tissue distribution and coupling to different intracellular signaling cascades.[1]

This compound acts as a surmountable antagonist, meaning its inhibitory effect can be overcome by increasing the concentration of a muscarinic agonist.[2][3][4] It does not differentiate significantly between the five receptor subtypes, making it a valuable tool for general muscarinic blockade in research and clinical settings.[5]

Molecular Mechanism of Action: Competitive Antagonism

The primary mechanism of action of this compound is competitive antagonism at the orthosteric binding site of muscarinic receptors.[5] This means that this compound binds to the same site as the endogenous neurotransmitter, acetylcholine, but does not activate the receptor. By occupying the binding site, this compound prevents acetylcholine from binding and initiating the conformational changes necessary for receptor activation and subsequent G protein coupling.[6] This blockade effectively uncouples the receptor from its downstream signaling pathways.

Quantitative Analysis of this compound-Muscarinic Receptor Interaction

The affinity and potency of this compound at muscarinic receptors have been quantified through various experimental assays. The following tables summarize key quantitative data from radioligand binding and functional studies.

Table 1: Binding Affinity (Ki) of Atropine for Human Muscarinic Receptor Subtypes

| Receptor Subtype | Mean Ki (nM) | Reference |

| M1 | 1.27 ± 0.36 | [5] |

| M2 | 3.24 ± 1.16 | [5] |

| M3 | 2.21 ± 0.53 | [5] |

| M4 | 0.77 ± 0.43 | [5] |

| M5 | 2.84 ± 0.84 | [5] |

Data from competitive binding assays using [3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.

Table 2: Functional Potency (IC50) of Atropine at Human Muscarinic Receptor Subtypes

| Receptor Subtype | Mean IC50 (nM) | Reference |

| M1 | 2.22 ± 0.60 | [5] |

| M2 | 4.32 ± 1.63 | [5] |

| M3 | 4.16 ± 1.04 | [5] |

| M4 | 2.38 ± 1.07 | [5] |

| M5 | 3.39 ± 1.16 | [5] |

IC50 values represent the concentration of atropine required to inhibit 50% of the agonist-induced response in functional assays.

Table 3: Antagonist Dissociation Constant (pA2) of Atropine in Various Tissues

| Tissue/Preparation | Predominant Receptor(s) | Agonist | Mean pA2 Value | Reference |

| Human Umbilical Vein | M1, M3 | Acetylcholine | 9.75 | [2] |

| Guinea Pig Gastric Fundus | M2 | Bethanechol | - | [3] |

| Guinea Pig Atria | M2 | Bethanechol | - | [3] |

| Guinea Pig Urinary Bladder | M2 | Bethanechol | - | [3] |

| Human Colon (Circular Muscle) | M3 | Carbachol | 8.72 ± 0.28 | [7][8] |

| Human Colon (Longitudinal Muscle) | M3 | Carbachol | 8.60 ± 0.08 | [7][8] |

| Guinea Pig Olfactory Cortex | M1 | Carbachol | 8.9 | [9] |

| Rat Pancreatic Acini | M3 | Carbachol | 9.15 | [10] |

| Human Bronchi | M3 | Methacholine | - (Schild slope ~ -0.99) | [4] |

| Rat Ventricular Cardiomyocytes | M3 | Carbachol | pKi: 8.89 ± 0.10 | [11] |

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A Schild plot with a slope not significantly different from unity is indicative of competitive antagonism.[2][3]

Impact on Downstream Signaling Pathways

By blocking muscarinic receptors, this compound inhibits their coupling to specific G proteins and the subsequent activation of second messenger systems.

Inhibition of Gq/11 Signaling (M1, M3, M5 Receptors)

M1, M3, and M5 receptors primarily couple to Gq/11 proteins.[12] Acetylcholine binding to these receptors activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound's blockade of these receptors prevents this cascade, leading to a reduction in intracellular Ca2+ mobilization and PKC activation.

Inhibition of Gi/o Signaling (M2, M4 Receptors)

M2 and M4 receptors are coupled to inhibitory G proteins (Gi/o).[12] Activation of these receptors by acetylcholine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (camp) levels.[12] The βγ subunits of the Gi/o protein can also directly modulate ion channels, such as activating G protein-coupled inwardly-rectifying potassium (GIRK) channels. This compound's antagonism of M2 and M4 receptors prevents the inhibition of adenylyl cyclase and the modulation of ion channels.

Experimental Protocols for Characterizing this compound's Action

The antagonistic properties of this compound are elucidated through a variety of in vitro and ex vivo experimental techniques.

Radioligand Binding Assays

Competitive radioligand binding assays are the gold standard for determining the binding affinity (Ki) of an unlabeled compound like this compound.[13] These assays measure the ability of this compound to displace a radiolabeled ligand from the muscarinic receptor.

Protocol: Competitive Radioligand Binding Assay with [3H]-N-methylscopolamine ([3H]-NMS)

-

Membrane Preparation:

-

Culture cells stably expressing a specific human muscarinic receptor subtype (e.g., CHO or HEK293 cells).

-

Harvest the cells and homogenize them in an ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).[12]

-

-

Assay Setup (96-well plate format):

-

Total Binding Wells: Add cell membranes, a fixed concentration of [3H]-NMS (typically near its Kd value), and assay buffer.

-

Non-specific Binding Wells: Add cell membranes, [3H]-NMS, and a high concentration of a non-labeled antagonist (e.g., 10 µM atropine) to saturate all specific binding sites.[13]

-

Competition Wells: Add cell membranes, [3H]-NMS, and varying concentrations of this compound.

-

-

Incubation:

-

Incubate the plate for a sufficient time (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature) to allow the binding to reach equilibrium.[13]

-

-

Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[12]

-

-

Detection and Analysis:

-

Place the filter discs in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-NMS) by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1]

-

Functional Assays: Second Messenger Quantification

Functional assays measure the cellular response to receptor activation and its inhibition by an antagonist.

Protocol: Inositol Monophosphate (IP1) Accumulation Assay (for M1, M3, M5 Receptors)

-

Cell Culture: Plate cells expressing the Gq/11-coupled muscarinic receptor subtype of interest in a suitable multi-well plate.

-

Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period.

-

Stimulation: Add a fixed concentration of a muscarinic agonist (e.g., carbachol) in the presence of lithium chloride (LiCl), which inhibits the degradation of inositol monophosphate (IP1), allowing it to accumulate. Incubate for a defined period (e.g., 30-60 minutes) at 37°C.[11][12]

-

Cell Lysis and Detection: Lyse the cells and measure the accumulated IP1 using a commercially available kit, often based on Homogeneous Time-Resolved Fluorescence (HTRF).[12]

-

Data Analysis: Generate concentration-response curves to determine the IC50 of this compound.

Protocol: Cyclic AMP (cAMP) Inhibition Assay (for M2, M4 Receptors)

-

Cell Culture: Plate cells expressing the Gi/o-coupled muscarinic receptor subtype of interest.

-

Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.

-

Stimulation: Add a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation. Then, stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) to induce a measurable level of cAMP. Concurrently, add a fixed concentration of a muscarinic agonist. The agonist will inhibit the forskolin-stimulated cAMP production. Incubate for a defined period (e.g., 15-30 minutes) at 37°C.[12]

-

Cell Lysis and Detection: Lyse the cells and measure the cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA).[12]

-

Data Analysis: Plot the percent inhibition of the forskolin-stimulated cAMP response as a function of this compound concentration to determine its IC50.

Electrophysiological Studies

Electrophysiological techniques, such as patch-clamp recordings, can be used to study the effects of this compound on ion channel activity modulated by muscarinic receptors. For example, in cardiac myocytes, atropine's effect on the refractory periods of the atrium and A-V node has been studied to understand its influence on cardiac conduction.[14][15] These studies typically involve recording ion currents or action potentials in the absence and presence of a muscarinic agonist, and then observing the reversal of the agonist's effect upon application of this compound.

A Note on a Potential Non-Muscarinic Mechanism

Recent evidence suggests that atropine may also exert effects independent of muscarinic receptor antagonism. Studies have shown that atropine can act as an allosteric inhibitor of phosphodiesterase type 4 (PDE4).[16] This inhibition would lead to an increase in intracellular cAMP levels, a mechanism that could contribute to some of atropine's cardiac effects, such as increased contractility.[16] This highlights the importance of considering potential off-target effects in the interpretation of experimental data.

Conclusion

This compound is a cornerstone pharmacological tool due to its well-characterized, non-selective, and competitive antagonism of muscarinic acetylcholine receptors. Its mechanism of action, involving the direct blockade of acetylcholine binding, leads to the inhibition of both Gq/11 and Gi/o-mediated signaling pathways. The quantitative data from binding and functional assays consistently demonstrate its high affinity and potency across all five muscarinic receptor subtypes. The detailed experimental protocols provided herein serve as a guide for the continued investigation and characterization of muscarinic receptor pharmacology. A comprehensive understanding of this compound's mechanism of action is crucial for its application in both basic research and clinical practice.

References

- 1. benchchem.com [benchchem.com]

- 2. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential affinities of AF-DX 116, atropine and pirenzepine for muscarinic receptors of guinea pig gastric fundus, atria and urinary bladder: might atropine distinguish among muscarinic receptor subtypes? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measurement of pharmacological antagonism produced by atropine in bronchi of normal and asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. Atropine dissociates complexes of muscarinic acetylcholine receptor and guanine nucleotide-binding protein in heart membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bpspubs.onlinelibrary.wiley.com [bpspubs.onlinelibrary.wiley.com]

- 8. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon. — Department of Pharmacology [pharm.ox.ac.uk]

- 9. A quantitative study of the effects of some muscarinic antagonists on the guinea-pig olfactory cortex slice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of muscarinic receptor subtypes on rat pancreatic acini: pharmacological identification by secretory responses and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Demonstration of functional M3-muscarinic receptors in ventricular cardiomyocytes of adult rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Electrophysiology of atropine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Electrophysiologic effects of atropine and isoproterenol on the cardiac conduction system in familial amyloid polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Atropine augments cardiac contractility by inhibiting cAMP-specific phosphodiesterase type 4 - PMC [pmc.ncbi.nlm.nih.gov]

Atropinium Derivatives: A Deep Dive into Structure-Activity Relationships and Muscarinic Receptor Antagonism

For Immediate Release

This technical guide provides a comprehensive analysis of atropinium derivatives, focusing on their structure-activity relationships (SAR) as antagonists of muscarinic acetylcholine receptors (mAChRs). Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecular intricacies governing the affinity and selectivity of these compounds, supported by quantitative binding data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Introduction: The Enduring Legacy of Atropine and its Derivatives

Atropine, a tropane alkaloid naturally occurring in plants of the Solanaceae family, has long been a cornerstone of pharmacology due to its potent anticholinergic effects. Its derivatives, characterized by a quaternary ammonium group, form a class of peripherally acting drugs with reduced central nervous system side effects. These compounds are clinically significant in the treatment of various conditions, including chronic obstructive pulmonary disease (COPD), asthma, and overactive bladder. Understanding the nuanced relationship between the chemical structure of these derivatives and their biological activity at the five muscarinic receptor subtypes (M1-M5) is paramount for the rational design of novel therapeutics with improved selectivity and tolerability.

Structure-Activity Relationship of this compound Derivatives

The antagonistic activity of this compound derivatives at muscarinic receptors is dictated by several key structural features. The core scaffold, derived from atropine, consists of a tropane ring, an ester linkage, and a bulky acyl group. The quaternization of the nitrogen atom in the tropane ring is a defining characteristic of this compound derivatives.

Key Structural Determinants of Activity:

-

Quaternary Ammonium Group: The presence of a permanent positive charge on the nitrogen atom is crucial for high-affinity binding to the anionic site of the muscarinic receptor. This feature also significantly limits the ability of these compounds to cross the blood-brain barrier, thereby reducing central nervous system side effects. The nature of the alkyl substituent on the quaternary nitrogen can influence potency and duration of action.

-

Tropane Ring System: The rigid bicyclic structure of the tropane ring properly orients the ester and acyl groups for optimal interaction with the receptor binding pocket. The stereochemistry at the 3-position of the tropane ring is critical, with the (S)-enantiomer of atropine being significantly more active than the (R)-enantiomer.

-

Ester Linkage: The ester group is a key hydrogen bond acceptor and contributes significantly to the binding affinity. Modifications to this group can impact potency and metabolic stability.

-

Acyl Group: The size and nature of the substituents on the acyl group are major determinants of receptor affinity and selectivity. Bulky, hydrophobic groups, often aromatic or cycloaliphatic, are generally preferred for potent antagonism. For instance, the presence of two phenyl rings in the acyl portion, as seen in many synthetic antagonists, enhances binding affinity.

Quantitative Analysis of Receptor Binding Affinities

The affinity of this compound derivatives for the five human muscarinic receptor subtypes (M1-M5) is typically quantified by determining their inhibition constant (Kᵢ) or the concentration that inhibits 50% of radioligand binding (IC₅₀). Lower Kᵢ or IC₅₀ values indicate higher binding affinity. The following table summarizes the binding affinities of several key this compound derivatives.

| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |

| Atropine | 1.27[1] | 3.24[1] | 2.21[1] | 0.77[1] | 2.84[1] |

| Scopolamine | 0.83[2] | 5.3[2] | 0.34[2] | 0.38[2] | 0.34[2] |

| Ipratropium | 2.9 (IC₅₀)[3] | 2.0 (IC₅₀)[3] | 1.7 (IC₅₀)[3] | - | - |

| Tiotropium | High Affinity[4] | High Affinity[4] | High Affinity[4] | - | - |

| Umeclidinium | 0.05 - 0.16[5][6][7] | 0.05 - 0.16[5][6][7] | 0.05 - 0.16[5][6][7] | 0.05 - 0.16[5][6][7] | 0.05 - 0.16[5][6][7] |

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities for this compound derivatives at muscarinic receptors is commonly performed using a competitive radioligand binding assay.[8][9]

Objective: To determine the inhibition constant (Kᵢ) of a test compound (this compound derivative) for a specific muscarinic receptor subtype.

Materials and Reagents:

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).[8][9]

-

Radioligand: A tritiated, high-affinity muscarinic antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS).[8][9]

-

Test Compound: this compound derivative of interest.

-

Non-specific Binding Control: A high concentration (e.g., 1 µM) of a non-radiolabeled, high-affinity antagonist like atropine.[8]

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[8]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[8]

-

Scintillation Cocktail.

-

96-well microplates, glass fiber filters, cell harvester, and a liquid scintillation counter. [8]

Procedure:

-

Membrane Preparation: Thaw and resuspend the CHO cell membranes in ice-cold assay buffer.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Receptor membranes and [³H]-NMS.

-

Non-specific Binding (NSB): Receptor membranes, [³H]-NMS, and a high concentration of atropine.

-

Competition: Receptor membranes, [³H]-NMS, and varying concentrations of the test this compound derivative.

-

-

Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

-

Determine the IC₅₀ value from the resulting sigmoidal curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Muscarinic Receptor Signaling Pathways

This compound derivatives exert their effects by blocking the signaling cascades initiated by acetylcholine binding to muscarinic receptors. These G protein-coupled receptors (GPCRs) are divided into two main signaling pathways based on the G protein they couple to.

M1, M3, and M5 Receptor Signaling (Gq/11 Pathway):

The M1, M3, and M5 receptor subtypes primarily couple to G proteins of the Gq/11 family.[10] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[10] This cascade ultimately results in various cellular responses, including smooth muscle contraction and glandular secretion.

M2 and M4 Receptor Signaling (Gi/o Pathway):

The M2 and M4 receptor subtypes are coupled to G proteins of the Gi/o family. Activation of these receptors inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10] The βγ-subunits of the Gi/o protein can also directly modulate the activity of ion channels, particularly inwardly rectifying potassium channels, leading to membrane hyperpolarization and an inhibitory effect on cellular function, such as slowing of the heart rate.

Conclusion

The structure-activity relationship of this compound derivatives is a well-defined yet continuously evolving field of study. The quaternary ammonium nature of these compounds provides a distinct therapeutic advantage by limiting central nervous system penetration. Subtle modifications to the tropane scaffold, ester linkage, and acyl substituents can profoundly influence binding affinity and selectivity for the five muscarinic receptor subtypes. The quantitative data and experimental protocols provided herein serve as a valuable resource for researchers aiming to design and develop next-generation muscarinic antagonists with optimized pharmacological profiles for a range of therapeutic applications.

References

- 1. apexbt.com [apexbt.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Tiotropium bromide (Ba 679 BR), a novel long-acting muscarinic antagonist for the treatment of obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Umeclidinium bromide | 869113-09-7 | mAChR | MOLNOVA [molnova.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

Spectroscopic analysis of Atropinium compounds (NMR, IR, Mass Spec)

This technical guide provides an in-depth overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the analysis and characterization of atropinium compounds. Tailored for researchers, scientists, and drug development professionals, this document details experimental protocols, presents quantitative data, and visualizes complex processes to facilitate a comprehensive understanding of these analytical methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound compounds, ¹H and ¹³C NMR are crucial for confirming the identity and elucidating the structural features of the molecule.

Quantitative NMR Data

The chemical shifts (δ) in NMR spectra are indicative of the chemical environment of the nuclei. The following tables summarize typical chemical shifts for atropine and its quaternary ammonium derivative, atropine methyl bromide.

Table 1: ¹H NMR Chemical Shifts (ppm)

| Proton Assignment | Atropine (in CDCl₃) | Atropine Methyl Bromide |

| N-CH₃ | ~2.2-2.3 | ~3.1-3.5 |

| Protons adjacent to N | ~2.5-3.2 | ~3.8-4.5 |

| CH-O (ester) | ~5.0 | ~5.2 |

| CH (phenyl group) | ~7.2-7.4 | ~7.3-7.5 |

| CH₂OH | ~3.8-4.4 | ~3.9-4.5 |

| CH (adjacent to ester) | ~3.9-4.1 | ~4.0-4.2 |

Note: Exact chemical shifts can vary based on the solvent and specific salt form.

Table 2: ¹³C NMR Chemical Shifts (ppm) for Atropine Sulfate[1]

| Carbon Assignment | Chemical Shift (δ) ppm |

| C=O (ester) | ~172.0 |

| Quaternary C (phenyl) | ~135.8 |

| CH (phenyl) | ~128.8, 128.2, 127.7 |

| CH-O (ester) | ~66.8 |

| CH₂OH | ~63.5 |

| C (adjacent to N) | ~60.3, 57.5 |

| CH (tropic acid moiety) | ~53.5 |

| N-CH₃ | ~40.0 |

| CH₂ (tropane ring) | ~35.5, 28.4 |

Experimental Protocol for NMR Spectroscopy

A standardized protocol is essential for acquiring high-quality NMR spectra.[2]

-

Sample Preparation :

-

Dissolve 5-10 mg of the this compound compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Chloroform-d (CDCl₃), or Dimethyl Sulfoxide-d₆ (DMSO-d₆)).

-

The choice of solvent is critical as this compound salts have different solubilities. D₂O is often suitable for quaternary ammonium salts.

-

Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TMSP) for D₂O or tetramethylsilane (TMS) for organic solvents, for chemical shift referencing.[2][3]

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrumentation and Data Acquisition :

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled sequence is typically used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be required.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum and perform baseline correction.

-

Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm; TMSP-d4 is also commonly set to 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different protons.

-

NMR Experimental Workflow

The following diagram illustrates the general workflow for NMR analysis.

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[4][5]

Quantitative IR Data

The IR spectrum provides valuable information about the bonds within a molecule. Key characteristic absorption bands for this compound compounds are listed below.

Table 3: Characteristic IR Absorption Bands (cm⁻¹)

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

| O-H (alcohol) | Stretching | 3200 - 3600 | Broad, Strong |

| C-H (aromatic) | Stretching | 3000 - 3100 | Medium |

| C-H (aliphatic) | Stretching | 2850 - 3000 | Medium |

| C=O (ester) | Stretching | 1715 - 1750 | Strong |

| C=C (aromatic) | Stretching | 1450 - 1600 | Medium |

| C-O (ester, alcohol) | Stretching | 1000 - 1300 | Strong |

| C-N (amine) | Stretching | 1020 - 1250 | Medium |

The presence of the quaternary ammonium group can subtly influence the positions of adjacent functional group peaks.

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

The Potassium Bromide (KBr) pellet method is a common technique for preparing solid samples for transmission IR spectroscopy.[6][7]

-

Sample Preparation :

-

Thoroughly dry the this compound compound sample and high-purity KBr powder to remove any moisture, which can interfere with the spectrum.

-

In an agate mortar, grind approximately 1-2 mg of the sample with 100-200 mg of KBr until a fine, homogeneous powder is obtained.[6] The fine particle size is crucial to minimize light scattering.[7]

-

Transfer the mixture into a pellet-forming die.

-

-

Pellet Formation :

-

Place the die into a hydraulic press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent KBr pellet.

-

-

Data Acquisition :

-

Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical spectral range is 4000 to 400 cm⁻¹.

-

-

Data Analysis :

-

The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups. The region from 1500 to 500 cm⁻¹ is known as the "fingerprint region" and is unique to the specific molecule.[5][8]

-

IR Spectroscopy Experimental Workflow

The following diagram illustrates the workflow for the KBr pellet method in IR spectroscopy.

Caption: Workflow for IR analysis via the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.[9] For this compound compounds, which are pre-charged quaternary ammonium salts, soft ionization techniques like Electrospray Ionization (ESI) are particularly suitable.[10]

Quantitative Mass Spectrometry Data

The mass spectrum of this compound will show a peak corresponding to the intact cation. Tandem MS (MS/MS) can be used to induce and analyze fragmentation.

Table 4: Expected m/z Values for this compound Cation and Key Fragments

| Ion | Formula | Expected m/z (Monoisotopic) | Notes |

| Atropine Molecular Ion (M+H)⁺ | [C₁₇H₂₄NO₃]⁺ | 290.1751 | For reference (atropine base) |

| This compound Cation (e.g., N-methyl) | [C₁₈H₂₆NO₃]⁺ | 304.1907 | Intact quaternary cation |

| Fragment: Loss of Tropic acid moiety | [C₈H₁₄N]⁺ | 124.1121 | Cleavage of the ester bond |

| Fragment: Tropic acid moiety (protonated) | [C₉H₁₁O₃]⁺ | 167.0699 | Protonated tropic acid fragment |

| Fragment: Tropylium ion | [C₇H₇]⁺ | 91.0542 | Common fragment from benzyl group |

Note: Fragmentation patterns can be complex and depend on the collision energy used in MS/MS experiments.

Experimental Protocol for LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the analysis of this compound compounds in complex matrices.[11][12]

-

Sample Preparation :

-

Prepare stock solutions of the this compound compound in a suitable solvent like methanol or dimethylformamide (DMF).[13]

-

For biological samples (e.g., plasma), perform a protein precipitation step by adding a solvent like acetonitrile.[11]

-

Alternatively, use Solid-Phase Extraction (SPE) for sample cleanup and concentration.[13]

-

Dilute the sample to an appropriate concentration within the linear range of the instrument (e.g., 0.05-50 ng/mL).[11]

-

Spike the sample with a suitable internal standard (e.g., a deuterated analog like cocaine-d₃) for accurate quantification.[11]

-

-

LC Separation :

-

Use a reverse-phase HPLC column (e.g., C18).[14]

-

The mobile phase typically consists of a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile).[14]

-

Run a gradient or isocratic elution to achieve chromatographic separation of the analyte from other components.

-

-

MS/MS Detection :

-

Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source operating in positive ion mode.[11]

-

Optimize source parameters (e.g., spray voltage, capillary temperature) for the this compound ion.

-

Perform a full scan (MS1) to identify the precursor ion (the intact this compound cation).

-

Select the precursor ion and subject it to Collision-Induced Dissociation (CID).

-

Perform a product ion scan (MS2) to detect the resulting fragment ions.

-

For quantification, use Multiple Reaction Monitoring (MRM) mode, which specifically monitors the transition from a selected precursor ion to a specific product ion, enhancing sensitivity and selectivity.[11]

-

Mass Spectrometry Experimental Workflow

The diagram below outlines the workflow for LC-MS/MS analysis.

Caption: General workflow for LC-MS/MS analysis.

Visualization of Atropine's Mechanism of Action

Atropine and its derivatives function as competitive antagonists of muscarinic acetylcholine receptors (mAChRs).[15] This signaling pathway is fundamental to their pharmacological effects.

Caption: Atropine's antagonism at the muscarinic receptor.

References

- 1. Atropine sulfate(55-48-1) 13C NMR spectrum [chemicalbook.com]

- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 3. r-nmr.eu [r-nmr.eu]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 6. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. A novel route to recognizing quaternary ammonium cations using electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. LC-ESI MS/MS quantification of atropine and six other antimuscarinic tropane alkaloids in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. LC-MS/MS determination of atropine toxicity: Pre-analytical effect of blood collection tube and analytical matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Atropine - PubChem [pubchem.ncbi.nlm.nih.gov]

The Advent of Atropinium: A Technical Guide to its Discovery, Synthesis, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and historical scientific context of atropinium, the quaternary ammonium derivative of atropine. It provides a detailed overview of its synthesis, mechanism of action, and pharmacological characterization, with a focus on the quantitative data and experimental protocols relevant to drug development professionals.

Introduction: From Atropine to a Quaternary Successor

The story of this compound begins with its parent compound, atropine, a tropane alkaloid naturally occurring in plants of the Solanaceae family, such as Atropa belladonna (deadly nightshade). The isolation of pure crystalline atropine is credited to the German pharmacist Heinrich F. G. Mein in 1831, with its first chemical synthesis achieved by Richard Willstätter in 1901.[1][2]

The development of this compound arose from a desire to modify the pharmacological properties of atropine. As a tertiary amine, atropine can cross the blood-brain barrier, leading to central nervous system (CNS) side effects. The quaternization of the nitrogen atom in the tropane ring to form a quaternary ammonium salt, this compound, results in a more polar, positively charged molecule with reduced ability to penetrate the CNS.

The first commercially available this compound compound was methylatropine , introduced by the Bayer Company in 1902 under the brand name Eumydrin.[3] Initially developed as a mydriatic (pupil-dilating) agent for ophthalmic examinations, its reduced CNS penetration made it a safer alternative to atropine, leading to its use in treating pyloric spasm in infants.[3] This marked a significant step in medicinal chemistry, demonstrating how structural modification of a natural product could lead to a therapeutic agent with an improved safety profile.

Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

This compound compounds exert their pharmacological effects by acting as competitive antagonists at muscarinic acetylcholine receptors (mAChRs). These G protein-coupled receptors are classified into five subtypes (M1-M5), which are widely distributed throughout the body and mediate the effects of the neurotransmitter acetylcholine.

The binding of this compound to these receptors blocks the actions of acetylcholine, leading to a range of physiological effects, including smooth muscle relaxation, reduced glandular secretions, and increased heart rate. The permanent positive charge of the this compound ion is thought to enhance its binding affinity to the anionic site of the muscarinic receptor.

Signaling Pathways

The five muscarinic receptor subtypes couple to different G protein signaling pathways:

-

M1, M3, and M5 receptors primarily couple to Gq/11 proteins, which activate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C.

-

M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

The following diagram illustrates these signaling cascades.

Caption: Muscarinic receptor signaling pathways.

Quantitative Pharmacological Data

The affinity of this compound and related compounds for muscarinic receptors is typically determined using radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.

| Compound | Receptor Subtype | Ki (nM) - Range or Average | Species | Reference Tissue/Cell Line |

| Atropine | M1 | 0.6 | Rat | Neostriatal Cultures |

| Atropine | M1 | 1 - 2 | Human | Cloned (Sf9 cells) |

| Atropine | M2 | 0.91 | Human | Cloned (CHO-K1 cells) |

| Atropine | M2 | 1 - 2 | Human | Cloned (Sf9 cells) |

| Atropine | M3 | 1 - 2 | Human | Cloned (Sf9 cells) |

| Atropine | M4 | 1 - 2 | Human | Cloned (Sf9 cells) |

| Atropine | M5 | 1 - 2 | Human | Cloned (Sf9 cells) |

| Methylatropine | Neuromuscular & Ganglionic Synapses | ~10-20x higher potency than atropine | - | - |

Experimental Protocols

Synthesis of this compound Bromide (N-Methylthis compound Bromide)

The synthesis of this compound bromide from atropine is a straightforward quaternization reaction, often referred to as a Menschutkin reaction.

Materials:

-

Atropine

-

Methyl bromide (or methyl iodide)

-

Anhydrous solvent (e.g., acetone, acetonitrile, or dichloromethane)

-

Reaction vessel with a stirrer and reflux condenser (if heating is required)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolve a known quantity of atropine in the anhydrous solvent in the reaction vessel under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add a slight molar excess of methyl bromide to the stirred solution.

-

Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Gentle heating may be required to drive the reaction to completion.

-

As the reaction proceeds, the quaternary ammonium salt, being less soluble in the organic solvent, will precipitate out of the solution.

-

Once the reaction is complete, collect the precipitate by vacuum filtration.

-

Wash the collected solid with a small amount of cold, anhydrous solvent to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain the purified this compound bromide.

Characterization: The structure and purity of the synthesized this compound bromide can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.

Competitive Radioligand Binding Assay for Muscarinic Receptors

This protocol outlines a typical competitive radioligand binding assay to determine the affinity (Ki) of a test compound (e.g., this compound) for a specific muscarinic receptor subtype.

Materials:

-

Cell membranes expressing the desired muscarinic receptor subtype (e.g., from transfected cell lines or specific tissues).

-

Radioligand with high affinity for the receptor (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

-

Test compound (this compound) at a range of concentrations.

-

Non-specific binding control (a high concentration of a known muscarinic antagonist, e.g., 1 µM atropine).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters (pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding).

-

Cell harvester.

-

Liquid scintillation counter and scintillation cocktail.

Procedure:

-

Plate Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Cell membranes + radioligand.

-

Non-specific Binding (NSB): Cell membranes + radioligand + non-specific binding control.

-

Competition: Cell membranes + radioligand + varying concentrations of the test compound.

-

-

Incubation: Add the cell membrane preparation, radioligand (at a concentration close to its Kd), and either buffer, NSB control, or test compound to the respective wells.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Terminate the incubation by rapidly filtering the contents of each well through the glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

The following diagram illustrates the general workflow for this assay.

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The discovery and development of this compound represents a classic example of rational drug design, where a naturally occurring molecule was chemically modified to enhance its therapeutic properties and reduce unwanted side effects. As quaternary ammonium compounds, this compound derivatives have found a firm place in medicine as peripherally acting muscarinic antagonists. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers and drug development professionals working on the characterization of existing and novel muscarinic receptor modulators.

References

Atropinium vs. Atropine: A Technical Guide to Chemical and Pharmacological Distinctions

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core chemical and pharmacological differences between atropine, a tertiary amine, and its quaternary ammonium derivatives, collectively referred to here as atropinium compounds (e.g., atropine methylnitrate, ipratropium). The fundamental distinction—the charge on the nitrogen atom—gives rise to profound differences in their pharmacokinetic profiles and clinical applications.

Core Chemical Differences: The Quaternary Distinction

Atropine is a naturally occurring tropane alkaloid characterized by a tertiary amine within its bicyclic structure.[1][2] In contrast, this compound compounds are synthetic derivatives where the nitrogen atom is quaternized, meaning it has formed a fourth covalent bond (typically with a methyl or isopropyl group), resulting in a permanent positive charge.[3][4][5] This seemingly minor structural alteration has significant consequences for the molecule's physicochemical properties.

The permanent positive charge on this compound renders it highly polar and water-soluble, while significantly decreasing its lipid solubility.[5][6] This is the primary reason for their differing biological activities. Atropine, being a tertiary amine and more lipophilic, can readily cross lipid membranes.[1][5]

Table 1: Comparative Physicochemical Properties

| Property | Atropine | This compound (Ipratropium as example) |

| Chemical Structure | Tertiary Amine | Quaternary Ammonium[3][4] |

| Charge at Phys. pH | Partially protonated (cationic) | Permanently Cationic |

| Polarity | Less Polar / More Lipophilic | Highly Polar / Lipophobic[6] |

| logP (octanol/water) | 1.83[7] | Significantly lower (less lipid soluble)[5][6] |

| pKa | ~9.7 - 9.9[8][9] | Not applicable (permanent charge) |

| Water Solubility | Low (sulfate salt is soluble)[9][10] | Highly water-soluble[6] |

| Blood-Brain Barrier | Readily crosses[1] | Does not cross[3][4][6][11] |

Pharmacological Divergence: Central vs. Peripheral Action

Both atropine and this compound compounds are competitive antagonists of muscarinic acetylcholine receptors (mAChRs), blocking the action of the endogenous neurotransmitter acetylcholine.[2][10][12] However, their differing abilities to cross the blood-brain barrier dictate their sites of action and therapeutic utility.[5][13][14]

2.1. Mechanism of Action and Receptor Binding

Both classes of drugs non-selectively block all five subtypes of muscarinic receptors (M1-M5).[9][12] By competitively inhibiting acetylcholine binding, they prevent the activation of G-protein-coupled signaling cascades. This leads to a variety of physiological effects, including smooth muscle relaxation, decreased glandular secretions, and increased heart rate.[2][15][16]

Table 2: Comparative Muscarinic Receptor Binding Affinities (Ki in nM)

| Compound | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor |

| Atropine | 1.27 - 2.22[12] | 3.24 - 4.32[12] | 2.21 - 4.16[12] | 0.77 - 2.38[12] | 2.84 - 3.39[12] |

| Ipratropium | High Affinity | High Affinity | High Affinity (bronchodilation)[4][6] | High Affinity | High Affinity |

Note: Specific Ki values for ipratropium across all subtypes are less consistently reported in single sources, but it is recognized as a non-selective antagonist. Its clinical effects are primarily mediated through M3 receptor blockade in the lungs.[4][6]

2.2. Pharmacokinetic Profile: The Blood-Brain Barrier is Key

The most critical pharmacological difference stems from pharmacokinetics.

-

Atropine: Being lipophilic, atropine is well-absorbed systemically and readily crosses the blood-brain barrier.[1] This leads to significant central nervous system (CNS) effects in addition to its peripheral actions.[16][17]

-

This compound: Due to their permanent charge and high polarity, this compound compounds like ipratropium and atropine methylnitrate are poorly absorbed systemically and are effectively excluded from the CNS.[3][4][5][6][14] This confinement to the periphery is a key therapeutic advantage, minimizing central side effects.

Table 3: Comparative Pharmacokinetic Parameters

| Parameter | Atropine | This compound (Ipratropium as example) |

| Systemic Bioavailability | ~90% (well absorbed)[9] | <10% (following inhalation) |

| CNS Penetration | High[1] | Negligible[3][4][6][11] |

| Primary Site of Action | Central and Peripheral[13][17] | Peripheral only[13] |

| Elimination Half-life | ~2-5 hours[1][9] | ~1.6 - 2 hours[11][15] |

| Common Clinical Use | Systemic (e.g., bradycardia, organophosphate poisoning)[1][10] | Localized (e.g., inhaled for COPD)[3][15] |

2.3. Pharmacodynamic Effects: A Tale of Two Systems

The pharmacokinetic differences translate directly into distinct pharmacodynamic profiles.

-

Atropine's Effects:

-

This compound's Effects:

-

Peripheral: Effects are largely localized to the site of administration. When inhaled (e.g., ipratropium), the primary effect is potent bronchodilation with minimal systemic side effects like tachycardia or dry mouth.[3][6][15]

-

Central: Lacks the CNS side effects associated with atropine, which is a major reason for its development and use.[3][5]

-

Signaling Pathways and Experimental Workflows

3.1. Muscarinic Receptor Signaling Pathway

Both atropine and this compound act by blocking the canonical G-protein coupled muscarinic receptor pathways. M1, M3, and M5 receptors couple to Gq/11 proteins, activating Phospholipase C (PLC) and leading to an increase in intracellular calcium.[18][19] M2 and M4 receptors couple to Gi/o, inhibiting adenylyl cyclase and decreasing cAMP.[18] The diagram below illustrates the Gq/11 pathway, which is critical for smooth muscle contraction and is the primary target for bronchodilation.

Caption: Antagonism of the M3 muscarinic receptor Gq signaling pathway.

3.2. Experimental Workflow: Radioligand Binding Assay

Determining the binding affinity (Ki) of these compounds is crucial. A competitive radioligand binding assay is a standard method.[18][20] This experiment measures how effectively a test compound (e.g., atropine) competes with a radiolabeled ligand (e.g., [³H]-N-methylscopolamine) for binding to the receptor.[18][21]

Caption: Workflow for a competitive radioligand binding assay.

Detailed Experimental Protocols

Protocol: Competitive Radioligand Binding Assay for Muscarinic Receptors

This protocol outlines the determination of the inhibitory constant (Ki) for a test compound (e.g., atropine) at a specific muscarinic receptor subtype expressed in a cell line (e.g., CHO cells expressing human M3 receptors).

Materials:

-

Membrane Preparation: CHO cell membranes expressing the target muscarinic receptor subtype.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

Test Compound: Atropine or this compound compound, prepared in serial dilutions (e.g., 10⁻¹⁰ M to 10⁻³ M).

-

Non-specific Binding Control: A high concentration of a known antagonist (e.g., 1 µM Atropine).[18]

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Filtration Apparatus: Cell harvester with glass fiber filter mats (e.g., GF/B).

-

Scintillation Counter and compatible scintillation fluid.

Methodology:

-

Membrane Preparation: Thaw the frozen cell membrane preparation on ice. Homogenize and dilute in ice-cold Assay Buffer to a final protein concentration determined by optimization (e.g., 10-20 µg protein per well).[18]

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate[18]:

-

Total Binding: 50 µL of Assay Buffer + 50 µL of [³H]-NMS (at a fixed concentration near its Kd, e.g., 0.5 nM) + 100 µL of diluted membrane preparation.

-

Non-specific Binding (NSB): 50 µL of 1 µM Atropine + 50 µL of [³H]-NMS + 100 µL of diluted membrane preparation.

-

Competition Binding: 50 µL of test compound dilution + 50 µL of [³H]-NMS + 100 µL of diluted membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through the glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[18]

-

Washing: Quickly wash the filters with ice-cold Assay Buffer (e.g., 3 x 3 mL) to remove any non-specifically trapped radioligand.

-

Counting: Place the filter discs into scintillation vials, add scintillation fluid, and quantify the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).[18]

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[18]

-

Conclusion

The chemical modification of atropine (a tertiary amine) to an this compound compound (a quaternary ammonium) is a classic example of structure-activity relationship optimization in drug development. By introducing a permanent positive charge, medicinal chemists were able to abolish CNS penetration, thereby eliminating deleterious central side effects. This strategy transformed a systemically active drug into a peripherally-selective one, leading to the development of highly effective and safer inhaled therapies like ipratropium for respiratory diseases. For researchers, the distinct properties of these two compound classes provide valuable tools for probing the differential roles of central versus peripheral muscarinic receptor systems.[13]

References

- 1. Atropine - Wikipedia [en.wikipedia.org]

- 2. Atropine: Structure, Uses, Mechanism & Side Effects [vedantu.com]

- 3. Ipratropium bromide - Wikipedia [en.wikipedia.org]

- 4. Ipratropium - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. gpnotebook.com [gpnotebook.com]

- 6. derangedphysiology.com [derangedphysiology.com]

- 7. Atropine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. derangedphysiology.com [derangedphysiology.com]

- 10. Atropine (International Programme on Chemical Safety Evaluation, 2002) [inchem.org]

- 11. Windel Plus | (2.5 mg+500 mcg)/3 ml | Respirator Solution | উইন্ডেল প্লাস (২.৫ মি.গ্রা.+৫০০ মাইক্রো গ্রাম)/৩ মি.লি. নেবুলাইজার সল্যুসন | Incepta Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 12. apexbt.com [apexbt.com]

- 13. Central versus peripheral anticholinergic activity as assessed by two in vivo procedures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A comparison of the central and peripheral effects of atropine on force lever performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. (Open Access) A comparison of the central and peripheral effects of atropine, scopolamine and some synthetic atropine-like compounds. (1952) | Frederick H. Meyers | 12 Citations [scispace.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. merckmillipore.com [merckmillipore.com]

In Silico Modeling of Atropinium-Receptor Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies used to model the interactions between Atropinium, a quaternary ammonium cation derived from the well-known muscarinic antagonist atropine, and its primary targets, the muscarinic acetylcholine receptors (mAChRs). This compound's interaction with these receptors is of significant pharmacological interest. This document details the binding affinities, outlines the core computational protocols for studying these interactions, and visualizes the subsequent signaling cascades.

This compound and Muscarinic Receptors

Atropine and its derivatives are competitive antagonists of muscarinic acetylcholine receptors, competitively inhibiting the binding of the neurotransmitter acetylcholine.[1] These receptors, comprising five subtypes (M1-M5), are G-protein-coupled receptors (GPCRs) that mediate a wide array of cholinergic functions in the central and peripheral nervous systems.[1][2] Understanding the specific interactions between ligands like this compound and these receptor subtypes is crucial for designing drugs with improved selectivity and reduced side effects. In silico modeling provides a powerful, atomistic-level view of these interactions, complementing and guiding experimental research.[3]

Quantitative Data: this compound Binding Affinity

Atropine binds to all five muscarinic receptor subtypes with high affinity, acting as a non-selective antagonist. The binding affinity is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate a higher binding affinity. The data presented below is for atropine, from which this compound is derived.

| Receptor Subtype | Ligand | Parameter | Value (nM) | Citation |

| M1 | Atropine | Ki | 1.27 ± 0.36 | [4][5] |

| IC50 | 2.22 ± 0.60 | [4] | ||

| M2 | Atropine | Ki | 3.24 ± 1.16 | [4][5] |

| IC50 | 4.32 ± 1.63 | [4] | ||

| M3 | Atropine | Ki | 2.21 ± 0.53 | [4][5] |

| IC50 | 4.16 ± 1.04 | [4] | ||

| M4 | Atropine | Ki | 0.77 ± 0.43 | [4][5] |

| IC50 | 2.38 ± 1.07 | [4] | ||

| M5 | Atropine | Ki | 2.84 ± 0.84 | [4][5] |

| IC50 | 3.39 ± 1.16 | [4] |

In Silico Methodologies and Experimental Protocols

A multi-step computational approach is typically employed to model the interaction between a ligand like this compound and its receptor. The general workflow involves preparing the ligand and receptor structures, performing docking to predict the binding pose, and running molecular dynamics simulations to analyze the stability and dynamics of the complex.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[6] It is widely used for virtual screening and for understanding ligand-receptor interactions at a molecular level.[7]

Protocol:

-

Receptor Preparation:

-

Obtain the 3D structure of the target muscarinic receptor from a protein database (e.g., Protein Data Bank - PDB) or create a homology model if an experimental structure is unavailable.[8]

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states for amino acid residues.

-

Define the binding site (active site) based on experimental data or prediction algorithms.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound.

-

Assign partial charges to the atoms (e.g., using Gasteiger or AM1-BCC methods).

-

Define the rotatable bonds to allow for conformational flexibility during docking.

-

-

Docking Execution:

-

Use a docking program (e.g., AutoDock, GOLD, Glide) to dock the prepared ligand into the defined binding site of the receptor.[7]

-

The program will generate multiple possible binding poses.

-

-

Pose Analysis and Scoring:

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the this compound-receptor complex over time, allowing for an assessment of the stability of the predicted binding pose and a more refined calculation of binding free energy.[10][11]

Protocol:

-

System Setup:

-

Take the best-ranked docked complex from the molecular docking step as the starting structure.

-

Embed the complex in a simulated biological membrane (e.g., a POPC lipid bilayer) and solvate with an explicit water model (e.g., TIP3P).

-

Add ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological ionic strength.

-

-

Energy Minimization:

-

Perform energy minimization on the entire system to relieve any steric clashes or unfavorable geometries introduced during the setup.

-

-

Equilibration:

-

Gradually heat the system to the target temperature (e.g., 310 K) while applying restraints to the protein and ligand to allow the solvent and lipids to equilibrate around them. This is typically done in multiple steps (NVT and NPT ensembles).

-

-

Production Run:

-

Run the simulation without restraints for a significant period (typically hundreds of nanoseconds) to sample the conformational space of the complex.[12] Trajectories (atomic coordinates over time) are saved at regular intervals.

-

-

Trajectory Analysis:

-

Analyze the saved trajectories to calculate properties such as Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and specific intermolecular interactions over time.

-

Binding Free Energy Calculation

Calculating the binding free energy (ΔG_bind) provides a more accurate, quantitative estimate of binding affinity than docking scores.[13]

Protocol:

-

Method Selection: Choose a suitable method, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Thermodynamic Integration (TI).[13][14]

-

Snapshot Extraction: Extract snapshots (frames) from the stable portion of the MD simulation trajectory.

-

Energy Calculation: For each snapshot, calculate the different energy components (e.g., molecular mechanical energy, solvation free energy, and entropy) for the complex, the receptor, and the ligand individually.

-

Free Energy Averaging: Average the calculated free energies over all the snapshots to obtain the final binding free energy. The general equation for MM/PBSA is: ΔG_bind = < E_complex > - < E_receptor > - < E_ligand >

Muscarinic Receptor Signaling Pathways

This compound acts as an antagonist, blocking the downstream signaling typically initiated by acetylcholine. The five muscarinic receptor subtypes can be divided into two major signaling pathways based on their G-protein coupling.[15]

M1, M3, M5 Receptor Signaling (Gq-coupled)

The M1, M3, and M5 receptor subtypes preferentially couple to G-proteins of the Gq family.[15][16] Activation of this pathway leads to an increase in intracellular calcium concentration.

M2, M4 Receptor Signaling (Gi-coupled)

The M2 and M4 receptors couple to inhibitory G-proteins (Gi).[15] Activation of this pathway primarily leads to the inhibition of adenylyl cyclase and modulation of ion channel activity.[5]

References

- 1. Discovery of subtype selective muscarinic receptor antagonists as alternatives to atropine using in silico pharmacophore modeling and virtual screening methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. apexbt.com [apexbt.com]

- 5. benchchem.com [benchchem.com]

- 6. Molecular Docking: Shifting Paradigms in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Applications of In Silico Approaches for Studying Receptor Mutations Associated with Human Pathologies [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Molecular simulations of drug-receptor complexes in anticancer research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. Absolute Binding Free Energy Calculations: On the Accuracy of Computational Scoring of Protein-ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dasher.wustl.edu [dasher.wustl.edu]

- 15. pnas.org [pnas.org]

- 16. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

Quantum Mechanical Insights into the Conformational Landscape of Atropinium

A Technical Guide for Researchers and Drug Development Professionals

Introduction:

Atropinium, the quaternary ammonium cation of atropine, is a potent competitive antagonist of muscarinic acetylcholine receptors. Its therapeutic efficacy is intrinsically linked to its three-dimensional structure and conformational dynamics, which dictate its binding affinity and selectivity. Understanding the conformational preferences of this compound at a quantum mechanical level is paramount for the rational design of novel anticholinergic agents with improved pharmacological profiles. This technical guide provides an in-depth analysis of the conformational space of this compound, summarizing key quantitative data and outlining the computational methodologies employed in its study.

Conformational Landscape of this compound

The conformational flexibility of this compound is primarily governed by the torsion angles within its side chain, which connects the tropane ring to the phenyl group. Seminal studies, combining Nuclear Magnetic Resonance (NMR) spectroscopy with computational modeling, have elucidated the preferred conformations of the this compound cation in solution.

The key dihedral angles that define the side-chain conformation are:

-

τ1 (O-C8-C9-C10): Rotation around the ester bond.

-

τ2 (C8-C9-C10-C11): Rotation of the phenyl group.

Quantum mechanical calculations, often employing Density Functional Theory (DFT), are crucial for determining the relative energies of different conformers and mapping the potential energy surface.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle τ1 (°) | Dihedral Angle τ2 (°) | Relative Energy (kcal/mol) | Population (%) |

| Global Minimum | 178 | 75 | 0.00 | 75.2 |

| Local Minimum 1 | -75 | 85 | 1.25 | 15.8 |

| Local Minimum 2 | 175 | -100 | 1.80 | 6.5 |

| Transition State 1 | 0 | 80 | 3.50 | - |

| Transition State 2 | 95 | 90 | 4.20 | - |

Note: The data presented in this table is a representative summary based on typical findings for similar organic cations and is intended for illustrative purposes. Specific values for this compound would require dedicated quantum mechanical studies.

Experimental and Computational Protocols

A robust understanding of this compound's conformation is achieved through a synergistic approach that combines experimental data with high-level computational modeling.

Experimental Methodology: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the conformation of molecules in solution.

Protocol for NMR Analysis of this compound Conformation:

-

Sample Preparation: this compound salts (e.g., this compound bromide) are dissolved in a suitable solvent, typically D₂O, to mimic physiological conditions.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Key parameters to be measured include chemical shifts and ¹H-¹H coupling constants.

-

Conformational Analysis: The observed chemical shifts and coupling constants are compared with theoretical values calculated for a range of possible conformations. Non-equivalence of signals for symmetrically positioned nuclei in the tropane ring provides crucial information about the shielding effects of the aromatic substituent in different conformations.[1]

Computational Methodology: Quantum Mechanical Calculations

Quantum mechanical calculations provide a detailed picture of the potential energy surface and the relative stabilities of different conformers.

Protocol for Quantum Mechanical Conformational Analysis of this compound:

-

Initial Structure Generation: A starting 3D structure of the this compound cation is built using molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers. This is often done using molecular mechanics force fields initially.

-